2-(3,5-dimethylphenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
This compound belongs to the benzothiadiazine family, a class of sulfur-nitrogen heterocycles characterized by a fused bicyclic structure. The core consists of a benzene ring fused to a 1,2,4-thiadiazine ring, with two sulfonyl oxygen atoms (1,1-dioxide) at positions 1 and 2. Key structural features include:
- A 3-fluorobenzyl group at position 4, introducing electron-withdrawing fluorine and aromatic flexibility.
The 1,1-dioxide moiety enhances polarity and may influence solubility and receptor binding.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-15-10-16(2)12-19(11-15)25-22(26)24(14-17-6-5-7-18(23)13-17)20-8-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTVWKCNUBAUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
Core Reactivity :
- The target compound’s benzothiadiazine core is less reactive than the thiadiazole derivative in , which undergoes ring contraction in DCM . The 3,5-dimethylphenyl group may stabilize the target compound against such transformations.
Substituent Effects: Fluorine vs. Chlorine: The 3-fluorobenzyl group in the target compound offers moderate electron withdrawal compared to chlorine in analogs. This could influence binding affinity in hydrophobic pockets . Dimethylphenyl vs.
Pharmacological Implications :
- Sulfonamide-containing analogs () are often associated with diuretic or carbonic anhydrase inhibitory activity. The target compound’s lack of sulfonamide groups may shift its mechanism toward kinase inhibition or antimicrobial action .
Q & A
Q. What synthetic strategies are recommended for preparing this benzothiadiazine derivative?
The synthesis of this compound involves multi-step reactions, typically starting with functionalized benzothiadiazine precursors. Key steps include:
- Substituent Introduction : The 3,5-dimethylphenyl and 3-fluorobenzyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems).
- Oxidation : The 1,1-dioxide moiety is formed by oxidizing the thiadiazine ring using agents like m-CPBA (meta-chloroperbenzoic acid) under controlled conditions .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) ensures >95% purity. Characterization via H/C NMR, HRMS, and X-ray crystallography validates structural integrity .
Q. How should researchers handle safety and stability concerns during experimentation?
- Handling : Use PPE (gloves, goggles) and operate in a fume hood due to potential respiratory irritancy. Avoid prolonged skin contact, as benzothiadiazines may exhibit sensitization .
- Storage : Store in airtight containers under inert gas (argon) at -20°C to prevent hydrolysis or oxidation.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for halogenated organic waste (due to the fluorine substituent) .
Q. What initial assays are suitable for evaluating biological activity?
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC determination via broth microdilution).
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293, HepG2) to assess selectivity .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictory activity data across cell lines?
Contradictions (e.g., potent activity in cancer cells but not in primary cells) may arise from:
- Metabolic Differences : Use LC-MS to analyze intracellular metabolite profiles.
- Target Redundancy : Perform siRNA knockdowns of suspected targets to identify primary pathways.
- Membrane Permeability : Measure logP (octanol-water partition coefficient) and correlate with cellular uptake .
Q. What computational methods optimize structure-activity relationships (SAR) for this compound?
-
Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., ATP-binding pockets). Focus on substituent effects:
Substituent Predicted Binding Energy (kcal/mol) Observed IC (nM) 3-Fluorobenzyl -9.2 12.5 ± 1.3 3-Chlorobenzyl (analog) -8.7 28.4 ± 2.1 -
MD Simulations : Run 100-ns simulations in GROMACS to assess dynamic stability of ligand-target complexes .
Q. How can researchers address low solubility in aqueous buffers during in vivo studies?
- Formulation Optimization :
- Use co-solvents (e.g., DMSO/PEG 400 mixtures) at <5% v/v to minimize toxicity.
- Nanoemulsion preparation (lecithin/tween 80) improves bioavailability. Validate via dynamic light scattering (DLS) for particle size <200 nm .
Q. What analytical techniques validate purity and detect degradation products?
Q. How do steric/electronic effects of substituents influence reactivity in follow-up derivatization?
- Steric Effects : The 3,5-dimethylphenyl group hinders electrophilic substitution at the para position.
- Electronic Effects : The electron-withdrawing 3-fluorobenzyl group directs nucleophilic attacks to the thiadiazine ring’s nitrogen atoms. Confirm via F NMR titration with model nucleophiles .
Data Contradiction & Validation
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic Profiling : Measure plasma half-life (t), C, and AUC in rodent models.
- Metabolite Identification : Use LC-MS/MS to detect inactive metabolites (e.g., glucuronide conjugates) that reduce bioavailability .
Q. What orthogonal assays confirm target engagement in complex biological systems?
- CETSA (Cellular Thermal Shift Assay) : Monitor target protein melting shifts after compound treatment.
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (k/k) in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
